N-(2,3-dichlorophenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea
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Overview
Description
“N-(2,3-dichlorophenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both a dichlorophenyl group and a pyrazolyl group, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dichlorophenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea” typically involves the reaction of 2,3-dichloroaniline with 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dichlorophenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2,3-dichlorophenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dichlorophenyl and pyrazolyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-N’-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)urea
- N-(2,3-dichlorophenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-5-yl)urea
Uniqueness
“N-(2,3-dichlorophenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea” is unique due to its specific substitution pattern on the pyrazole ring and the presence of the dichlorophenyl group. These structural features may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O/c1-4-20-9(3)13(8(2)19-20)18-14(21)17-11-7-5-6-10(15)12(11)16/h5-7H,4H2,1-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDAUDLKLGLCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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